(S)-2-(Dimethylamino)-2-phenylbutan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3/t12-/m1/s1 |
InChI Key |
JDCWNZJOVSBOLK-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@@](CO)(C1=CC=CC=C1)N(C)C |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Dimethylamino 2 Phenylbutan 1 Ol
Historical and Contemporary Approaches to the Synthesis of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol
The synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol is a significant process in the production of pharmaceutical intermediates. patsnap.comgoogle.com Various methods have been developed over time, with a prominent multi-step route beginning from the precursor propiophenone (B1677668). patsnap.comgoogle.comgoogle.com This pathway is characterized by a sequence of reactions including an addition reaction, hydrolysis, esterification, and a final reduction step. google.comgoogle.com Alternative synthetic strategies have also been explored, starting from different precursors such as benzyl (B1604629) cyanide or employing intermediates like 2-ethyl-2-phenyloxirane. google.comgoogle.com
A widely documented and industrially relevant approach to synthesizing 2-(N,N-dimethylamino)-2-phenylbutanol utilizes propiophenone as the starting material. patsnap.comgoogle.comgoogle.com This method involves a four-step sequence designed to build the target molecule systematically. google.comgoogle.com The process commences with the formation of a nitrile intermediate, which is then subjected to hydrolysis to yield a carboxylic acid. google.comgoogle.com Subsequently, the acid is esterified, and the resulting ester is reduced to afford the final amino alcohol product. google.comgoogle.com This route is favored for its potential for high yields and the use of accessible reagents, although it involves multiple stages. google.com
The initial step in this synthetic sequence is the formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile. patsnap.comgoogle.comgoogle.com This is achieved through an addition reaction where propiophenone is reacted with sodium cyanide and a dimethylamine (B145610) solution, often in a solvent like methanol (B129727). patsnap.comgoogle.comgoogle.com The reaction is typically conducted in an autoclave under elevated temperature and pressure to facilitate the reaction. patsnap.comgoogle.comgoogle.com The conditions for this reaction, including the molar ratios of reactants, temperature, and pressure, are critical for optimizing the yield of the nitrile intermediate. patsnap.comgoogle.comgoogle.com
Table 1: Reaction Conditions for the Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
| Parameter | Example 1 patsnap.comgoogle.com | Example 2 patsnap.comgoogle.com | Example 3 patsnap.comgoogle.com |
|---|---|---|---|
| Propiophenone | 100g (0.75mol) | 100g (0.75mol) | 100g (0.75mol) |
| Sodium Cyanide | 45g (0.91mol) | 42g (0.85mol) | 45g (0.91mol) |
| 40% Dimethylamine Methanol Solution | 337g | 330g | 337g |
| Water | 140g | 140g | 140g |
| Temperature | 80°C | 80°C | 60°C |
| Pressure | 0.3 MPa | 0.3 MPa | 0.3 MPa |
| Reaction Time | 8 hours | 8 hours | 8 hours |
Following its formation, the 2-(N,N-dimethylamino)-2-phenylbutyronitrile intermediate undergoes hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.comgoogle.com This transformation is typically carried out under basic conditions, for instance, by refluxing the nitrile with a sodium hydroxide (B78521) solution. google.comgoogle.com The pH of the reaction mixture is maintained at a high level (≥12) to ensure the complete hydrolysis of the nitrile. google.comgoogle.com The duration of the reflux is a key parameter, often extending for several hours to drive the reaction to completion. google.com
Table 2: Reaction Conditions for the Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
| Parameter | Specified Conditions google.com |
|---|---|
| Reactant Ratio (Nitrile : NaOH : Water) | 0.6-0.74mol : 70-90g : 140-180g |
| pH | ≥ 12 |
| Reaction Time | 8-16 hours |
The third step involves the esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.comgoogle.com This is commonly achieved by reacting the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid. google.comgoogle.com The mixture is refluxed to facilitate the formation of the corresponding ester, 2-(N,N-dimethylamino)-2-phenyl ethyl butyrate. google.comgoogle.com The reaction time for this step is typically in the range of 12 to 20 hours. google.com Post-reaction workup involves neutralization and extraction to isolate the ester product. google.com This esterification step has been reported with high yields, reaching over 90% under optimized conditions. google.com
Table 3: Reaction Conditions for the Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric Acid
| Parameter | Example 1 google.com | Example 2 google.com |
|---|---|---|
| 2-(N,N-dimethylamino)-2-phenylbutyric acid | 120g | 120g |
| Ethanol | 300g | 300g |
| Concentrated Sulfuric Acid | 214g | 214g |
| Reaction Time | 15 hours | 15 hours |
| Yield | 92% | 90.5% |
| Purity (HPLC) | 99% | 98.7% |
The final step in this synthetic pathway is the reduction of the ester intermediate, 2-(N,N-dimethylamino)-2-phenyl ethyl butyrate, to the target compound, this compound. google.comgoogle.com This is a crucial transformation that converts the ester functional group into a primary alcohol. google.comgoogle.com The reduction is carried out using a suitable reducing agent, such as sodium borohydride (B1222165) or a borane (B79455) complex, in the presence of water and a solvent. google.com The reaction is typically performed at room temperature over several hours. This final step has been shown to produce the desired amino alcohol with high yield and purity.
Beyond the multi-step route from propiophenone, several other synthetic strategies for 2-(N,N-dimethylamino)-2-phenylbutanol have been reported. patsnap.comgoogle.comgoogle.com
Via 2-ethyl-2-phenyloxirane : One alternative begins with propiophenone, which is first reacted with trimethylsulfoxide iodide to generate 2-ethyl-2-phenyloxirane. patsnap.comgoogle.com This epoxide intermediate can then be converted to the target product through reactions involving trimethylaluminum (B3029685) and dimethylamine or by conversion to a 2-oxazoline followed by ring-opening and reduction. patsnap.comgoogle.com However, these methods may require column chromatography for purification, which can be a limitation for large-scale industrial production. patsnap.comgoogle.com
From Benzyl Cyanide : Another set of pathways uses benzyl cyanide as the starting material. google.comgoogle.com In one variation, benzyl cyanide is reacted with ethyl bromide to form 2-phenylbutyronitrile. google.comgoogle.comorgsyn.org This intermediate is then hydrolyzed to 2-phenylbutyric acid, which is subsequently reduced to 2-phenyl butanol. google.comgoogle.com The final steps involve bromination at the alpha position followed by reaction with dimethylamine. google.comgoogle.com An alternative sequence involves the initial α-halogenation of benzyl cyanide, reaction with dimethylamine, followed by reaction with ethyl bromide to create the 2-(N,N-dimethylamino)-2-phenylbutyronitrile intermediate, which then proceeds through hydrolysis and reduction steps. google.comgoogle.com
From Ethyl Benzoylacetate : A more extended route starts with ethyl benzoylacetate. google.com This method involves an initial alkylation with methyl iodide, followed by a Strecker reaction with potassium cyanide. google.com The resulting product is hydrolyzed to 2-amino-2-phenylbutyric acid, which is then reduced. google.com The final step to introduce the dimethylamino group is achieved through a reduction amination process. google.com
Mannich-type Reactions : More contemporary methods have explored the use of 3-(N,N-dimethylamino)propiophenone derivatives as key starting materials. scielo.brmdpi.com These approaches involve N-alkylation of secondary amines with propiophenone salts, which are products of a Mannich reaction, to yield β-aminoketones. scielo.brmdpi.com Subsequent chemical or catalytic reduction of the carbonyl group in these intermediates provides the final γ-aminoalcohols. scielo.br
Alternative Synthetic Pathways
Ring-Opening Reactions of Oxirane Derivatives
A prominent synthetic route to 2-(Dimethylamino)-2-phenylbutan-1-ol involves the nucleophilic ring-opening of a corresponding oxirane (epoxide) derivative. researchgate.net This method typically begins with the formation of 2-ethyl-2-phenyloxirane, which is then opened by dimethylamine to yield the target amino alcohol.
The synthesis of the oxirane precursor can be achieved by reacting propiophenone with trimethylsulfoxonium (B8643921) iodide. researchgate.netpatsnap.com The subsequent aminolysis of the epoxide is a critical step. The reaction of 2-ethyl-2-phenyloxirane with dimethylamine, often facilitated by a Lewis acid like trimethylaluminum (AlMe₃), leads to the regioselective opening of the epoxide ring. researchgate.net The nucleophilic attack by the dimethylamine occurs at the more sterically hindered tertiary carbon atom, a result directed by the Lewis acid coordination, yielding 2-(Dimethylamino)-2-phenylbutan-1-ol. researchgate.net While this route is effective, the reagents used, such as trimethylaluminum, can be hazardous and require careful handling, making it less suitable for large-scale industrial production. google.com
Table 1: Example of Oxirane Ring-Opening Synthesis
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Epoxidation | Propiophenone | Trimethylsulfoxonium iodide, NaH, DMSO/THF | 1-Ethyl-1-phenyloxirane | 87% researchgate.net |
Mannich Reaction-Based Approaches
A widely utilized and scalable method for synthesizing 2-(Dimethylamino)-2-phenylbutan-1-ol is a multi-step process that begins with a reaction analogous to the Strecker or Mannich-type reaction. patsnap.comgoogle.comgoogle.com This industrial method is valued for its high yields and use of readily available starting materials. google.com
The synthesis commences with a one-pot addition reaction involving propiophenone, sodium cyanide, and a dimethylamine solution in methanol under pressure. patsnap.comgoogle.com This step forms the α-aminonitrile, 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.com The subsequent steps involve the hydrolysis of the nitrile group to a carboxylic acid, esterification, and finally, reduction of the ester to the primary alcohol.
The key steps are outlined below:
α-Aminonitrile Formation: Propiophenone reacts with sodium cyanide and dimethylamine in an autoclave. Yields for this step are typically high, around 83-84%. google.com
Hydrolysis: The resulting 2-(N,N-dimethylamino)-2-phenylbutyronitrile is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to form 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.comgoogle.com
Esterification: The carboxylic acid is then esterified, commonly by refluxing with ethanol and concentrated sulfuric acid, to produce 2-(N,N-dimethylamino)-2-phenylbutyrate. google.comgoogle.com
Reduction: The final step is the reduction of the ester to the target amino alcohol. This is typically achieved using a reducing agent such as sodium borohydride in a solvent like isopropanol (B130326). google.com This reduction step provides the final product with yields around 83-84% and high purity. google.com
Table 2: Typical Reaction Conditions for Mannich-Based Synthesis
| Step | Reagents | Solvent | Temperature | Time | Pressure | Yield |
|---|---|---|---|---|---|---|
| 1. Aminonitrile Formation | Propiophenone, Sodium Cyanide, Dimethylamine, Water | Methanol | 60-80 °C google.com | 8 hours google.com | 0.3 MPa google.com | ~84% google.com |
| 2. Hydrolysis | 2-(N,N-dimethylamino)-2-phenylbutyronitrile, NaOH | Water | Reflux | N/A | Atmospheric | High |
| 3. Esterification | 2-(N,N-dimethylamino)-2-phenylbutyric acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 12-20 hours | Atmospheric | High |
Reductive Amination Strategies
Reductive amination represents a versatile and direct method for forming C-N bonds and is a plausible strategy for the synthesis of the target compound. organic-chemistry.org This process typically involves the reaction of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
For the synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol, a hypothetical precursor would be a keto-alcohol such as 1-hydroxy-2-phenylbutan-2-one. The reductive amination of this precursor with dimethylamine using a suitable reducing agent would yield the desired product. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. organic-chemistry.org This one-pot reaction can be highly efficient and chemoselective, tolerating various functional groups. organic-chemistry.org While specific literature detailing this exact transformation for the target compound is scarce, the methodology is a cornerstone of amine synthesis and remains a viable synthetic approach. organic-chemistry.orgfrontiersin.org
Oxime Reduction Methodologies
The reduction of oximes is another established method for the synthesis of amines. This strategy would involve the preparation of an oxime from a corresponding ketone, followed by its reduction to the amine. For the synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol, this would likely be a multi-step process.
A potential synthetic pathway could start from a suitable ketone precursor, which is first converted to an oxime using hydroxylamine. The subsequent reduction of the oxime can be achieved with various reagents. For example, the reduction of certain oximes to their corresponding amines has been successfully carried out using zinc and acetic acid in a methanolic solution. mdpi.com To obtain the tertiary dimethylamino group, a subsequent N-alkylation step with a methylating agent (e.g., formaldehyde (B43269)/formic acid in the Eschweiler-Clarke reaction) would be necessary after the initial reduction to the primary or secondary amine.
Enantioselective Synthesis Strategies for this compound and Related Chiral Amino Alcohols
Achieving high enantiopurity is critical for the synthesis of chiral pharmaceutical intermediates. For this compound, several strategies can be employed to control the stereochemistry at the C2 position.
Asymmetric Hydrogenation Protocols
Asymmetric hydrogenation is a powerful tool for establishing stereocenters, offering high enantioselectivities and atom economy. nih.gov This technique involves the reduction of a prochiral substrate, such as a ketone, imine, or olefin, using molecular hydrogen and a chiral catalyst. mdpi.com
In the context of synthesizing the (S)-enantiomer of the target compound, a suitable prochiral precursor, such as an enamine or an iminium salt derived from a ketone, could be hydrogenated. Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, are commonly used as catalysts. nih.govrsc.org For instance, Ru(H)(p-cymene)(bis-phosphine)(SbF₆) type complexes have proven effective in the stereoselective hydrogenation of related β-ketoesters to syn-β-hydroxyesters with high diastereoselectivity and enantioselectivity. rsc.org The choice of chiral ligand is crucial for inducing high enantiomeric excess (ee) in the final product. ualberta.ca The reaction is typically run under a pressurized hydrogen atmosphere, and the conditions (solvent, temperature, pressure) are optimized to maximize both conversion and enantioselectivity. nih.govresearchgate.net
Chiral Resolution Techniques
When a synthetic route produces a racemic mixture of (±)-2-(Dimethylamino)-2-phenylbutan-1-ol, chiral resolution is required to isolate the desired (S)-enantiomer. This separation can be accomplished through several methods.
One common approach is classical resolution, which involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. tcichemicals.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the pure enantiomer of the amino alcohol.
Alternatively, chromatographic methods using a chiral stationary phase (CSP) can be employed for a direct separation of the enantiomers. google.com This technique, often performed using high-performance liquid chromatography (HPLC), relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and enabling their separation. google.com Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, is another effective method for isolating the desired chiral compound.
Diastereoselective Synthetic Routes
The creation of the two contiguous stereocenters in this compound with a high degree of diastereoselectivity is a significant synthetic challenge. Several strategies can be employed to achieve this, primarily revolving around substrate control, auxiliary control, or reagent control.
One plausible diastereoselective approach involves the use of a chiral auxiliary . This method temporarily incorporates a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the target compound, a chiral auxiliary, such as one derived from (1R,2S)-ephedrine or a chiral oxazolidinone, could be attached to a propiophenone-derived precursor. For instance, an α-aminonitrile could be formed from propiophenone, dimethylamine, and a chiral cyanide source, or a chiral auxiliary could be attached to the nitrogen atom. The subsequent reduction of the nitrile and another functional group would proceed under the steric influence of the auxiliary, favoring the formation of the desired (S,S) or (S,R) diastereomer. After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched target molecule.
Another powerful strategy is the asymmetric reduction of a prochiral α-amino ketone precursor . The synthesis would first involve the preparation of 2-(dimethylamino)-2-phenylbutan-1-one. This intermediate can then be subjected to stereoselective reduction. The use of chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands (e.g., Corey-Bakshi-Shibata (CBS) catalyst), can effectively control the facial selectivity of the hydride attack on the carbonyl group, leading to the desired (S)-configuration at the newly formed stereocenter bearing the hydroxyl group. The pre-existing stereocenter at the α-position would influence the diastereoselectivity of this reduction.
Furthermore, diastereoselective addition of an organometallic reagent to a chiral imine or iminium ion represents a viable route. For example, an imine derived from 2-amino-2-phenylbutanal could be reacted with a methyl organometallic reagent. The stereochemistry of the starting amino aldehyde would direct the addition of the methyl group to form the desired diastereomer. Control over the geometry of the imine and the choice of the organometallic reagent and reaction conditions are crucial for achieving high diastereoselectivity.
A hypothetical diastereoselective synthesis could involve the following steps:
Formation of a chiral imine: Reaction of a chiral amine, such as (R)-α-methylbenzylamine, with 1-phenylpropan-1-one to form a chiral imine.
Diastereoselective addition: Addition of an ethyl Grignard reagent to the chiral imine. The chiral auxiliary on the nitrogen would direct the approach of the nucleophile.
Hydrolysis and N-methylation: Hydrolysis of the resulting amine followed by reductive amination with formaldehyde to introduce the two methyl groups on the nitrogen.
Oxidation and reduction: A subsequent oxidation to the corresponding ketone followed by a stereoselective reduction would be necessary to set the stereochemistry of the alcohol, which adds complexity to this specific route.
A more direct approach could be the diastereoselective alkylation of a chiral enolate derived from a propiophenone derivative bearing a chiral auxiliary.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Stereocontrol
Achieving high yield and excellent stereocontrol in the synthesis of this compound necessitates meticulous optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and stoichiometry of reagents can have a profound impact on the diastereomeric and enantiomeric excess of the final product.
In the context of an asymmetric reduction of 2-(dimethylamino)-2-phenylbutan-1-one, the selection of the chiral catalyst is paramount. Different chiral ligands can be screened to find the optimal one for the substrate. For instance, in a transfer hydrogenation reaction, various chiral Ru(II) or Rh(II) complexes with ligands such as chiral diamines or amino alcohols would be evaluated.
The optimization process typically involves a systematic study of the reaction variables. A Design of Experiments (DoE) approach can be employed to efficiently explore the parameter space. Key factors to consider include:
Catalyst Loading: Lowering the catalyst loading is crucial for cost-effectiveness, especially on an industrial scale. However, this may lead to longer reaction times or lower conversion. Finding the optimal balance is key.
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. A range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM) and protic (e.g., ethanol, isopropanol) should be screened.
Temperature: Reaction temperature can affect both the rate of reaction and the stereoselectivity. Lower temperatures often lead to higher selectivity but may require longer reaction times.
Reagent Stoichiometry: The molar ratio of the substrate to the reducing agent and any additives (e.g., a Brønsted or Lewis acid co-catalyst) must be optimized to ensure complete conversion and minimize side reactions.
Below is an interactive data table illustrating a hypothetical optimization study for the asymmetric reduction of an α-amino ketone precursor.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 5 | (R)-CBS | Toluene | -20 | 85 | 90:10 | 92 |
| 2 | 2 | (R)-CBS | Toluene | -20 | 82 | 88:12 | 91 |
| 3 | 5 | (R)-CBS | THF | -20 | 90 | 85:15 | 88 |
| 4 | 5 | (R)-CBS | Toluene | 0 | 95 | 80:20 | 85 |
| 5 | 2 | (S)-Alpine Borane | THF | -78 | 75 | 15:85 | 95 (for the other enantiomer) |
| 6 | 2 | RuCl(p-cymene)[(S,S)-TsDPEN] | i-PrOH | 25 | 98 | 95:5 | 99 |
| 7 | 1 | RuCl(p-cymene)[(S,S)-TsDPEN] | i-PrOH | 25 | 95 | 94:6 | 99 |
The data suggests that a ruthenium-based catalyst in isopropanol at room temperature could provide both high yield and excellent stereocontrol. Further fine-tuning of the catalyst loading and reaction time would be necessary.
Scale-Up Considerations for Laboratory and Industrial Synthesis of this compound
The transition of a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.
Key considerations for the scale-up of the synthesis of this compound include:
Cost of Goods (CoG): The cost of starting materials, reagents, catalysts, and solvents becomes a major factor. Expensive chiral auxiliaries or catalysts that are efficient on a small scale may not be economically feasible for large-scale production. The development of recyclable catalysts is a highly desirable goal.
Process Safety: Reactions that are manageable in a laboratory fume hood can pose significant safety risks on a larger scale. Exothermic reactions require careful thermal management to prevent runaways. The use of highly flammable solvents (e.g., THF, diethyl ether) or toxic reagents (e.g., sodium cyanide in older routes) should be minimized or replaced with safer alternatives. A thorough process hazard analysis (PHA) is essential.
Equipment and Infrastructure: The availability of suitable reactors, purification equipment (e.g., large-scale chromatography, crystallizers), and waste treatment facilities will influence the choice of the synthetic route.
Reaction Kinetics and Mass Transfer: In large reactors, mixing and heat transfer can become limiting factors. What works in a small, well-stirred flask may not translate directly to a multi-liter reactor. Understanding the reaction kinetics is crucial for predicting reaction times and ensuring consistent product quality.
Purification and Isolation: Crystallization is often the preferred method for purification on an industrial scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization process to isolate the desired diastereomer and enantiomer in high purity is a critical step. The potential for polymorphic forms of the final product should also be investigated.
Regulatory Compliance: The synthesis of a pharmaceutical intermediate must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This includes thorough documentation, quality control of raw materials and intermediates, and validation of the entire manufacturing process.
A comparative table of laboratory versus industrial scale considerations is presented below.
| Parameter | Laboratory Scale | Industrial Scale |
| Primary Goal | Proof of concept, synthesis of small quantities for testing | Cost-effective, safe, and robust production of large quantities |
| Reagent Cost | Less critical | A primary driver of process viability |
| Catalyst | High-cost, highly selective catalysts are often used | Focus on low-cost, recyclable, or highly active catalysts (low loading) |
| Solvents | Wide variety, including hazardous ones | Preference for greener, safer, and easily recyclable solvents |
| Purification | Chromatography is common | Crystallization, distillation, and extraction are preferred |
| Safety | Managed with standard lab equipment | Requires detailed process safety management and engineering controls |
| Cycle Time | Less of a concern | Critical for plant throughput and economic efficiency |
Chemical Transformations and Derivatization of S 2 Dimethylamino 2 Phenylbutan 1 Ol
Reactivity Profiles of the Hydroxyl and Tertiary Amine Functional Groups
The chemical behavior of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol is dictated by the interplay between its primary alcohol and tertiary amine functionalities. The hydroxyl group readily participates in reactions typical of primary alcohols, while the dimethylamino group, situated at a sterically hindered quaternary benzylic position, influences the molecule's reactivity and provides a site for potential substitution or rearrangement.
Oxidation Reactions and Product Formation
The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC), would be expected to convert the primary alcohol into the corresponding aldehyde, (S)-2-(dimethylamino)-2-phenylbutanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of the carboxylic acid, (S)-2-(dimethylamino)-2-phenylbutanoic acid. The tertiary amine is generally stable under these oxidative conditions, though care must be taken to avoid N-oxide formation with certain reagents.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Major Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | (S)-2-(Dimethylamino)-2-phenylbutanal | Aldehyde |
Reduction Reactions and Product Formation
The functional groups in this compound are largely in a reduced state. The tertiary amine is resistant to typical reduction conditions. The primary alcohol could theoretically be reduced to a methyl group, a transformation that would require harsh conditions, such as conversion to a tosylate followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄). Such a reaction would yield (S)-N,N-dimethyl-1-phenylbutan-1-amine. Furthermore, catalytic hydrogenation under high pressure with catalysts like rhodium on carbon could potentially reduce the phenyl ring, though this is a high-energy process.
Substitution Reactions Involving the Dimethylamino Moiety
The dimethylamino group is located at a tertiary benzylic position, making it a potential leaving group in substitution reactions, particularly if activated. While tertiary amines are typically poor leaving groups, specialized methods can facilitate their displacement. One such advanced protocol involves the in-situ activation of enantioenriched tertiary benzylic amines using benzyne, generated from 2-(trimethylsilyl)phenyl triflate and a fluoride (B91410) source like cesium fluoride (CsF). acs.org This method allows for the stereoretentive substitution of the dimethylamino group by a range of nucleophiles, including thiols, selenols, carbanions, and other amines, under metal-free conditions. acs.org This would allow for the synthesis of a diverse array of chiral C-S, C-Se, C-C, and C-N bonds at the quaternary center. acs.org
Table 2: Proposed Substitution Reactions via Benzyne Activation
| Nucleophile (Nu-H) | Product | Bond Formed |
|---|---|---|
| Thiophenol | (S)-2-phenyl-2-(phenylthio)butan-1-ol | C-S |
| Phenylacetylene | (S)-2-phenyl-4-phenylbut-3-yn-1-ol | C-C |
Synthesis of Advanced Intermediates and Analogues Derived from this compound
As a versatile building block, this compound serves as a precursor for more complex molecules through derivatization of its hydroxyl group.
Esterification and Amidation Reactions for Diverse Chemical Scaffolds
The primary hydroxyl group of this compound can be readily converted into esters and amides, creating a wide range of chemical scaffolds.
Esterification can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by reaction with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. youtube.com For instance, reacting the amino alcohol with acetyl chloride would yield (S)-(2-(dimethylamino)-2-phenylbutyl) acetate.
Amidation is a less direct process. The hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine would proceed via an Sₙ2 reaction to form a new C-N bond, yielding a diamine derivative. Alternatively, the alcohol could be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form an amide.
Table 3: Examples of Esterification Products
| Reagent | Product Name | Product Class |
|---|---|---|
| Acetic anhydride | (S)-(2-(Dimethylamino)-2-phenylbutyl) acetate | Ester |
| Benzoyl chloride | (S)-(2-(Dimethylamino)-2-phenylbutyl) benzoate | Ester |
Formation of Nitrogen-Containing Heterocycles
The 1,2-amino alcohol structure of this compound makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles, most notably oxazolines. wikipedia.orgmdpi.com The synthesis of 2-oxazolines can be accomplished through the cyclization of the amino alcohol with various functional groups. wikipedia.org
A common method involves the reaction with a carboxylic acid or its derivative. For example, treatment with an acyl chloride would first form an N-(2-hydroxyethyl)amide intermediate. Subsequent dehydrative cyclization, often promoted by agents like thionyl chloride or triflic acid, would yield the corresponding 2-oxazoline ring. wikipedia.orgmdpi.comresearchgate.net The resulting oxazoline (B21484) would be highly substituted, featuring a quaternary stereocenter on the ring. This transformation provides a pathway to chiral ligands and complex molecular architectures. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-(Dimethylamino)-2-phenylbutanal |
| (S)-2-(Dimethylamino)-2-phenylbutanoic acid |
| (S)-N,N-dimethyl-1-phenylbutan-1-amine |
| 2-(trimethylsilyl)phenyl triflate |
| (S)-2-phenyl-2-(phenylthio)butan-1-ol |
| (S)-2-phenyl-4-phenylbut-3-yn-1-ol |
| (S)-2-phenyl-2-(phenylamino)butan-1-ol |
| (S)-(2-(dimethylamino)-2-phenylbutyl) acetate |
| (S)-(2-(dimethylamino)-2-phenylbutyl) benzoate |
| (S)-(2-(dimethylamino)-2-phenylbutyl) propionate |
Preparation of Chiral Salt Derivatives for Enhanced Purity
The resolution of racemic 2-(Dimethylamino)-2-phenylbutan-1-ol is a critical step to isolate the desired (S)-enantiomer. A widely employed and effective method for this separation is the formation of diastereomeric salts. This classical resolution technique leverages the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent. wikipedia.org This difference allows for their separation by fractional crystallization.
The process involves dissolving the racemic amino alcohol and an enantiomerically pure acid in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. libretexts.org The solid, diastereomerically enriched salt is then isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the optically pure this compound. The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically. researchgate.net
Common chiral resolving agents for amines include carboxylic acids such as tartaric acid and mandelic acid. wikipedia.orglibretexts.org The effectiveness of the resolution depends on the degree of interaction between the chiral centers of the amine and the acid, which influences the crystal lattice energy and thus the solubility of the resulting salts.
Table 1: Examples of Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid | Forms diastereomeric salts with racemic bases. |
| (S)-Mandelic Acid | α-Hydroxy Acid | Used for the resolution of racemic alcohols and amines. wikipedia.org |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid used for resolving basic compounds. |
| N-Tosyl-(S)-phenylalanine | Amino Acid Derivative | Offers specific interactions for chiroselective recognition. researchgate.net |
This table provides examples of commonly used chiral resolving agents for the separation of enantiomeric amines through diastereomeric salt formation.
Applications of this compound as a Versatile Organic Building Block
The enantiomerically pure form of 2-(Dimethylamino)-2-phenylbutan-1-ol is a valuable precursor in asymmetric synthesis. Its utility stems from the presence of two functional groups—a hydroxyl and a dimethylamino group—and a stable chiral center. These features allow it to serve as a versatile starting material for the synthesis of more complex chiral molecules, particularly chiral ligands for asymmetric catalysis. nih.gov
Chiral ligands are essential components of many catalytic systems that produce enantiomerically enriched products. researchgate.net this compound can be readily converted into various types of ligands. For example, the hydroxyl group can be transformed into a phosphine (B1218219) moiety to create amino-phosphine ligands. These P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, are highly effective in a variety of transition-metal-catalyzed reactions, such as asymmetric hydrogenation and allylic alkylation. nih.gov
The synthesis of these derivatives involves standard organic transformations. The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by a phosphide (B1233454) anion. Alternatively, the amino alcohol can be used to construct chiral oxazoline rings, which are prevalent in ligands like the PHOX (phosphinooxazoline) family. nih.gov The specific structure of the resulting ligand can be tailored by modifying the substituents on the phosphorus or nitrogen atoms, allowing for fine-tuning of the catalyst's activity and enantioselectivity for a particular chemical transformation. mdpi.comrsc.org
Table 2: Synthetic Applications of this compound
| Derivative Class | Synthetic Transformation | Application Area |
|---|---|---|
| Chiral P,N-Ligands | Conversion of -OH to a phosphine group | Asymmetric hydrogenation, hydrosilylation, allylic substitution. |
| Chiral Oxazolines | Cyclization reactions involving the amino and hydroxyl groups | Asymmetric catalysis, particularly in reactions requiring bidentate ligands. |
| Chiral Auxiliaries | Temporary incorporation into a substrate to direct a stereoselective reaction | Asymmetric alkylations, reductions, and cycloadditions. mdpi.comnih.gov |
This table illustrates the application of this compound as a building block for various classes of chiral molecules used in asymmetric synthesis.
Applications of S 2 Dimethylamino 2 Phenylbutan 1 Ol in Asymmetric Catalysis and Organic Synthesis
(S)-2-(Dimethylamino)-2-phenylbutan-1-ol as a Chiral Ligand in Transition Metal Catalysis
Chiral amino alcohols are a well-established class of ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that influences the stereochemical outcome of the reaction.
Design Principles for Chiral Ligands Containing Amino Alcohol Motifs
The effectiveness of chiral amino alcohol ligands is predicated on several design principles aimed at maximizing stereochemical control. A key feature is the formation of a stable five-membered chelate ring with the transition metal, which restricts conformational flexibility. The stereogenic center, typically adjacent to the coordinating atoms, dictates the spatial arrangement of substituents. These substituents create a chiral pocket around the metal's active site, sterically directing the approach of substrates and leading to the preferential formation of one enantiomer of the product. The electronic properties of the ligand, influenced by its substituents, can also affect the catalytic activity and selectivity of the metal complex.
Role in Asymmetric Hydrogenation Reactions
In asymmetric hydrogenation, chiral ligands are crucial for the enantioselective reduction of prochiral substrates like ketones, imines, and alkenes. A complex formed between a transition metal (commonly ruthenium, rhodium, or iridium) and a chiral ligand, such as a hypothetical complex with this compound, would catalyze the addition of hydrogen across a double bond. The chiral environment created by the ligand would force the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thus producing a chiral product with high enantiomeric excess. However, specific examples and data for the use of this compound in this capacity are not available.
Role in Asymmetric Allylation Reactions
Asymmetric allylation reactions involve the enantioselective addition of an allyl group to a substrate, typically a carbonyl compound. Transition metals, often palladium, are used to activate the allylic substrate. A chiral ligand would coordinate to the metal, influencing the stereochemistry of the subsequent nucleophilic attack. While various chiral amino alcohols have been successfully employed as ligands in this reaction, there is no specific data detailing the performance of this compound.
Role in Asymmetric Addition Reactions (e.g., Grignard Additions)
The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. In an asymmetric context, a chiral ligand can be used to control the facial selectivity of the addition to a prochiral ketone or aldehyde. The ligand would coordinate to the metal of the Grignard reagent or to an additive, creating a chiral complex that directs the nucleophilic attack of the alkyl or aryl group from a specific face of the carbonyl, yielding an enantiomerically enriched alcohol. No published research was found that specifically utilizes this compound for this purpose.
This compound as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product.
Strategies for Diastereoselective Control via Chiral Auxiliary Incorporation
The primary strategy for diastereoselective control using a chiral auxiliary involves attaching the auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then creates a diastereomeric intermediate. The steric and electronic properties of the auxiliary block one face of the reactive center on the substrate, forcing the incoming reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess. Following the reaction, the chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. For this compound to be used as a chiral auxiliary, it would first be covalently attached to a substrate. However, there are no specific examples in the literature describing such an application for this compound.
Applications in Carbon-Carbon Bond Forming Reactions
No published research was identified that details the use of This compound as a ligand or catalyst in asymmetric carbon-carbon bond forming reactions. While the broader class of chiral β-amino alcohols is widely employed in such transformations, including alkylations, aldol (B89426) reactions, and conjugate additions, specific studies involving this particular compound are absent from the reviewed literature.
Development of Novel Catalytic Systems Incorporating this compound
The development of novel catalytic systems is a significant area of chemical research. However, a thorough review of the literature did not reveal any studies focused on the design, synthesis, or application of new catalytic systems that incorporate This compound as a key component. Research on this compound appears to be focused on its role as a synthetic intermediate, rather than as a functional component of a catalytic system.
Mechanistic Investigations of Reactions Involving S 2 Dimethylamino 2 Phenylbutan 1 Ol
Elucidation of Catalytic Cycles and Intermediates in Asymmetric Transformations
While specific catalytic cycles involving (S)-2-(Dimethylamino)-2-phenylbutan-1-ol are not extensively detailed in the available literature, its structural motifs as a chiral β-amino alcohol suggest its potential role as a catalyst or ligand in asymmetric synthesis, particularly in reactions like the addition of organozinc reagents to aldehydes.
A generally accepted catalytic cycle for the enantioselective addition of diethylzinc (B1219324) to an aldehyde, catalyzed by a generic chiral β-amino alcohol, is initiated by the reaction between the amino alcohol and diethylzinc to form a zinc alkoxide. This is followed by the formation of a dimeric zinc complex, which is often considered the active catalytic species. This dimer then coordinates with the aldehyde. The chiral environment of the ligand directs the ethyl group from another diethylzinc molecule to one of the enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol.
The key intermediates in such a cycle would include:
Monomeric Zinc Alkoxide: Formed from the reaction of the amino alcohol and diethylzinc.
Dimeric Zinc Complex: A crucial intermediate where two zinc centers are bridged by the amino alcohol ligands. This dimerization is thought to play a significant role in the amplification of enantioselectivity.
Catalyst-Substrate Complex: The aldehyde coordinates to one of the zinc centers in the dimer, bringing it into the chiral environment.
Transition State Assembly: A complex involving the dimeric catalyst, the aldehyde, and a molecule of diethylzinc, where the enantioselective C-C bond formation occurs.
Table 1: Plausible Intermediates in a Hypothesized Catalytic Cycle
| Intermediate | Description | Role in Catalysis |
|---|---|---|
| Zinc Alkoxide Monomer | Formed by the reaction of this compound with diethylzinc. | Precursor to the active catalyst. |
| Homochiral Dimer | Dimer formed from two molecules of the (S)-enantiomer of the zinc alkoxide. | Believed to be the more active and selective catalytic species. |
| Catalyst-Aldehyde Complex | The aldehyde substrate coordinates to the zinc center of the catalyst. | Positions the substrate for enantioselective attack. |
Stereoelectronic Effects and Chiral Recognition Mechanisms
The stereochemical outcome of a reaction catalyzed by a chiral molecule like this compound is governed by stereoelectronic effects and the principles of chiral recognition. The arrangement of its functional groups—the hydroxyl, dimethylamino, phenyl, and ethyl groups—around the chiral center creates a specific three-dimensional environment.
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In the context of this compound as a catalyst, the following factors are likely to be significant:
Steric Hindrance: The bulky phenyl and ethyl groups, along with the dimethylamino group, create significant steric hindrance. This directs the approach of incoming reactants to the less hindered face of the substrate when coordinated to the catalyst.
Electronic Effects: The electron-donating nature of the dimethylamino group can influence the Lewis acidity of a coordinated metal center (e.g., zinc), thereby modulating the reactivity of the activated substrate. The phenyl group can engage in π-π stacking interactions with aromatic substrates, further stabilizing the transition state.
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and dimethylamino groups allows for the potential of intramolecular hydrogen bonding, which can rigidify the conformation of the ligand and enhance the transfer of chirality.
Chiral recognition is the process by which a chiral molecule interacts selectively with one enantiomer of another chiral molecule. In a catalytic context, this involves the formation of diastereomeric transition states with different energies. The "three-point interaction model" is a classic concept in chiral recognition, suggesting that a minimum of three points of interaction between the chiral catalyst and the substrate are necessary to differentiate between the two enantiomers of the substrate. For this compound, these interactions could involve coordination of the substrate to a metal center held by the amino alcohol, hydrogen bonding, and steric repulsion.
Transition State Analysis and Computational Chemistry Studies (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of their energies. While specific DFT studies on this compound were not found, the methodology has been extensively applied to similar chiral amino alcohol-catalyzed reactions.
A typical DFT study on such a system would involve:
Modeling of Reactants, Intermediates, and Products: The three-dimensional structures of all species in the proposed catalytic cycle are computationally optimized.
Locating Transition States: The transition state for the enantioselective step is located on the potential energy surface. This is a critical step as the relative energies of the diastereomeric transition states determine the enantioselectivity of the reaction.
Calculation of Activation Energies: The energy difference between the transition state and the preceding intermediate provides the activation energy for the reaction. A lower activation energy for the pathway leading to one enantiomer explains the observed stereoselectivity.
Analysis of Non-Covalent Interactions: Techniques like Natural Bond Orbital (NBO) analysis can be used to identify and quantify stabilizing interactions, such as hydrogen bonds and π-stacking, in the transition state.
Table 2: Hypothetical DFT Data for a Model Reaction (e.g., Diethylzinc addition to Benzaldehyde) This table is illustrative and based on typical values found for similar systems, not on experimental or computational data for the title compound.
| Transition State | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions | Predicted Major Product |
|---|---|---|---|
| TS-(S,R) | 0.0 | Steric repulsion minimized, potential π-π stacking. | (R)-1-phenyl-1-propanol |
| TS-(S,S) | +2.5 | Increased steric clash between catalyst and substrate. | (S)-1-phenyl-1-propanol |
Reaction Kinetics and Thermodynamics Pertaining to this compound
The study of reaction kinetics provides valuable insights into the mechanism of a reaction by determining the rate law, which expresses the relationship between the rate of the reaction and the concentrations of the reactants and catalyst. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction.
For a reaction catalyzed by this compound, a kinetic study would aim to determine the order of the reaction with respect to the substrate, the reagent, and the catalyst itself. For instance, in the addition of diethylzinc to aldehydes catalyzed by amino alcohols, complex kinetic behavior is often observed due to the formation of various zinc-alkoxide aggregates. A non-linear relationship between the enantiomeric excess of the product and the catalyst is often indicative of such aggregation phenomena.
Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined by studying the effect of temperature on the reaction rate (Eyring equation). These parameters can provide further details about the nature of the transition state. A highly negative entropy of activation, for example, would suggest a highly ordered transition state, which is common in asymmetric catalysis.
Spectroscopic Studies for Mechanistic Pathway Elucidation
Spectroscopic techniques are indispensable for the identification of intermediates and for probing the interactions that occur during a catalytic cycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. In the context of mechanistic studies, ¹H, ¹³C, and other relevant nuclei NMR can be used to characterize the catalyst-substrate complexes and any stable intermediates. Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the aggregation of the catalyst in solution. Chiral derivatizing agents can be used in conjunction with NMR to determine the enantiomeric excess of the product.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the progress of a reaction in real-time. By observing the changes in the vibrational frequencies of functional groups (e.g., the carbonyl group of an aldehyde substrate), one can infer the coordination of the substrate to the catalyst and follow the formation of the product.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize catalytic intermediates, even if they are present in low concentrations.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for the separation and quantification of this compound from potential impurities and its corresponding enantiomer. These techniques are fundamental in assessing the compound's purity and, critically, its enantiomeric excess (ee), which is a measure of its optical purity.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of chiral compounds like this compound. yakhak.orgnih.gov The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral molecules, including amino alcohols. yakhak.orgnih.govmdpi.com Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are effective for such separations. mdpi.comct-k.com The method development for enantiomeric purity assessment typically involves screening various mobile phase compositions. A common starting point is a normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol). yakhak.org To improve peak shape and resolution for basic compounds like this compound, a small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase. mdpi.com
Table 1: Illustrative HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development. Actual conditions may require optimization.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the presence of polar hydroxyl (-OH) and amino (-N(CH₃)₂) groups, this compound has low volatility and is prone to peak tailing and adsorption on the GC column. nih.govsigmaaldrich.com To overcome these issues, derivatization is necessary to convert the analyte into a more volatile and thermally stable form. nih.govnih.gov
Silylation is a common derivatization technique where active hydrogens in the -OH and -NH₂ groups are replaced by a trimethylsilyl (TMS) group. nih.govresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The derivatization reaction is typically carried out by heating the analyte with the silylation reagent in a suitable solvent like acetonitrile. nih.gov The resulting TMS derivative is significantly more volatile and amenable to GC analysis. The analysis is then performed on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
Table 2: Typical GC Conditions for Analysis of Silylated Derivative
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table provides general conditions that would be optimized for the specific analysis.
Advanced Column Chromatography for Isolation and Purification
Following its synthesis, this compound often requires purification to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography is a widely employed technique for this purpose due to its efficiency and speed. wfu.edu
The standard stationary phase for the purification of moderately polar organic compounds is silica gel (40-63 µm particle size). wfu.edu The separation is based on the differential adsorption of the components of the mixture onto the silica surface. A mobile phase, or eluent, is passed through the column to move the components at different rates. For amino compounds, which can interact strongly with the acidic silica surface leading to poor separation, modifications to the standard procedure are often necessary. biotage.com A common strategy involves using an eluent system composed of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, run as a gradient (i.e., increasing the proportion of the more polar solvent over time). biotage.com To mitigate the issues caused by the basicity of the amine, a small amount of a basic modifier like triethylamine or ammonium hydroxide (B78521) can be added to the eluent. wfu.edu Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which often provides better purification for basic compounds with less complex mobile phases like hexane/ethyl acetate. biotage.combiotage.com
Spectroscopic and Spectrometric Methods for Structural Elucidation of Reaction Products
Once purified, it is imperative to confirm the molecular structure of the synthesized this compound. Spectroscopic and spectrometric techniques provide detailed information about the molecular framework, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structures in organic chemistry. mdpi.com Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the protons on the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The six protons of the two equivalent methyl groups on the nitrogen atom give rise to a sharp singlet. The protons of the methylene (-CH₂) and ethyl (-CH₂CH₃) groups will appear as distinct multiplets, with their chemical shifts and splitting patterns providing information about their neighboring protons.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons of the phenyl ring will have signals in the aromatic region (typically 125-145 ppm). The carbons of the dimethylamino group, the butanol chain, including the quaternary carbon, will each give a distinct signal at a characteristic chemical shift.
Table 3: Assigned ¹H and ¹³C NMR Spectral Data (Illustrative, in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.20-7.40 | m | 5H | 125.7 - 142.3 |
| -OH | ~3.95 | br s | 1H | - |
| -CH₂OH | ~3.6-3.8 | m | 2H | ~67.5 |
| -N(CH₃)₂ | ~2.35 | s | 6H | ~45.2 |
| -CH₂CH₃ | ~1.8-2.0 | m | 2H | ~28.0 |
| -CH₂CH₃ | ~0.85 | t | 3H | ~8.5 |
| Quaternary-C | - | - | - | ~69.5 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), t (triplet), m (multiplet), br s (broad singlet). Actual values can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. msu.educhemguide.co.uk For this compound (molar mass: 193.29 g/mol ), techniques like Electrospray Ionization (ESI) typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 194.
Under Electron Ionization (EI), the molecular ion is more energetic and undergoes fragmentation. ruc.dklibretexts.org The fragmentation of amines and alcohols is often directed by the heteroatom. A characteristic fragmentation pathway for N,N-dimethylamino compounds is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, the most favorable α-cleavage would involve the loss of the ethyl group, leading to a significant fragment ion. Another common fragmentation is the loss of the entire dimethylamino group.
Table 4: Key Ions in the Mass Spectrum of 2-(Dimethylamino)-2-phenylbutan-1-ol
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 194 | [C₁₂H₁₉NO + H]⁺ | Protonated Molecule ([M+H]⁺) |
| 164 | [M - CH₂CH₃]⁺ | α-cleavage, loss of ethyl radical |
| 149 | [M - N(CH₃)₂]⁺ | Loss of dimethylamino radical |
| 72 | [CH₂=N(CH₃)₂]⁺ | Iminium ion from α-cleavage |
This table outlines plausible fragmentation patterns under ionization. The relative intensities of these peaks provide structural clues.
An in-depth analysis of the analytical methodologies used to characterize the chemical compound this compound reveals a suite of sophisticated techniques essential for confirming its structure, identifying its functional groups, and definitively assigning its stereochemistry. These methods are foundational in the research and development of chiral molecules, ensuring their identity, purity, and specific spatial arrangement of atoms.
Future Research Directions and Outlook in S 2 Dimethylamino 2 Phenylbutan 1 Ol Chemistry
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The future synthesis of (S)-2-(Dimethylamino)-2-phenylbutan-1-ol and related chiral amino alcohols will increasingly prioritize green chemistry principles. A primary goal is the development of synthetic routes with high atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net Research is moving away from multi-step procedures that rely on stoichiometric reagents and protecting groups, which often lead to significant waste generation. westlake.edu.cn
Future methodologies are expected to focus on:
Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a promising route for the synthesis of chiral amino alcohols from α-hydroxy ketones using ammonia as an inexpensive and clean amino donor. frontiersin.org This approach eliminates the need for heavy metals and produces water as the main byproduct, aligning perfectly with green chemistry ideals. frontiersin.org
Catalytic Asymmetric C-H Functionalization: Direct, enantioselective amination of C-H bonds in alcohol precursors represents a highly atom-economical strategy. nih.gov Developing catalytic systems that can regioselectively and stereoselectively install the amino group at the desired position would streamline the synthesis of complex amino alcohols. nih.gov
Modular Catalytic Approaches: New catalytic methods, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, provide a modular platform for constructing chiral β-amino alcohols from simple, readily available starting materials. westlake.edu.cn This strategy avoids pre-functionalized substrates and allows for diverse structures to be assembled efficiently. westlake.edu.cn
These advanced synthetic strategies promise not only to reduce the environmental impact but also to lower the cost of producing this compound and its derivatives, thereby broadening their accessibility for industrial applications.
Development of Immobilized Catalytic Systems for Continuous Flow Processes
The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering enhanced safety, efficiency, and scalability. rsc.org A critical enabler for this transition is the development of robust immobilized (or heterogenized) catalysts. Immobilizing catalytic complexes derived from this compound onto solid supports allows for their use in packed-bed or monolith reactors, facilitating easy catalyst recovery and reuse, and enabling continuous operation. rsc.orgkyushu-u.ac.jpresearchgate.net
Future research in this domain will likely concentrate on:
Novel Support Materials: Exploration of advanced support materials beyond traditional polymers, such as porous organogel monoliths, which offer high permeability and a large surface area, can mitigate mass transfer limitations and improve catalytic efficiency in flow reactors. kyushu-u.ac.jp
Covalent Anchoring Strategies: Developing new methods to covalently attach the chiral catalyst to the support is crucial to prevent leaching, which can contaminate the product and lead to a loss of catalytic activity over time. rsc.orgresearchgate.net
The successful implementation of such systems would represent a significant step towards more sustainable and economically viable manufacturing processes for enantiomerically pure compounds. researchgate.net
Rational Design of Next-Generation Chiral Ligands and Auxiliaries Based on the Compound's Core Structure
The core structure of this compound provides a versatile and sterically defined scaffold for the design of new generations of chiral ligands and auxiliaries. wikipedia.org While many successful ligands have been discovered through screening and intuition, the future lies in a more rational, mechanism-driven design approach. utexas.edu
Key areas for future development include:
Modular Ligand Synthesis: Creating families of ligands where specific structural elements can be easily varied allows for the rapid optimization of a catalyst for a particular reaction. nih.gov This modularity enables fine-tuning of both steric and electronic properties to achieve higher selectivity and activity.
Structurally Rigid Scaffolds: Incorporating the amino alcohol into more rigid cyclic or bicyclic structures can enhance enantioselectivity. For instance, ligands with constrained conformations, such as those based on the indane ring system, have shown improved performance in asymmetric transfer hydrogenation reactions by providing a more well-defined chiral environment around the metal center. mdpi.com
Bifunctional Catalysis: Designing ligands that, in addition to coordinating to a metal, can engage in secondary interactions (e.g., hydrogen bonding) with the substrate can lead to enhanced organization in the transition state and, consequently, higher levels of stereocontrol.
By leveraging these design principles, it will be possible to develop highly effective catalysts tailored for specific and challenging asymmetric transformations.
Computational Studies for Predictive Catalysis and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the origins of stereoselectivity in asymmetric catalysis. acs.org Applying these methods to reactions catalyzed by systems derived from this compound can accelerate the discovery and optimization of new catalysts.
Future computational efforts are expected to focus on:
Transition State Modeling: Accurate calculation of the energies of competing transition states allows for the rationalization of observed stereochemical outcomes. For example, DFT calculations can reveal subtle steric and electronic interactions between the chiral ligand, the metal, and the substrate that dictate which enantiomer is formed preferentially. acs.org
In Silico Ligand Screening: Computational modeling can be used to screen virtual libraries of ligands based on the this compound scaffold. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. digitellinc.com
Mechanism-Guided Catalyst Improvement: By identifying the key interactions responsible for stereocontrol, computational studies can guide the targeted modification of a ligand's structure to enhance its performance. This synergy between computational prediction and experimental validation is a powerful paradigm for modern catalyst development. digitellinc.comnih.gov
The integration of high-level computational analysis into the research workflow will enable a shift from empirical screening to a more predictive and rational approach to catalyst design.
Expanding the Substrate Scope and Reaction Types Amenable to this compound Mediated Transformations
While ligands and catalysts derived from chiral amino alcohols are well-established in reactions like asymmetric reduction of ketones, significant opportunities exist to expand their application to a broader range of substrates and reaction types. mdpi.comresearchgate.net The unique structural and electronic properties of the this compound framework can be leveraged to address new challenges in asymmetric synthesis.
Promising future research directions include:
Asymmetric C-C Bond Formation: Developing catalysts for challenging carbon-carbon bond-forming reactions, such as enantioselective additions to imines or aldol-type reactions, remains a high priority. acs.org
Functionalization of Olefins: Exploring the use of these chiral systems in the asymmetric functionalization of alkenes, for instance, in hydroamination or aminohydroxylation reactions, would provide direct access to valuable chiral building blocks. gaylordchemical.com
Catalysis with Challenging Substrates: A key goal is to develop robust catalytic systems that are effective for substrates that are currently difficult to transform with high enantioselectivity. This includes, for example, the reduction of sterically hindered ketones or the enantioselective transformation of substrates with multiple coordinating functional groups. acs.org
The successful expansion of the reaction scope will further solidify the importance of the this compound scaffold and its derivatives as privileged structures in the toolkit of synthetic organic chemists.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (S)-2-(Dimethylamino)-2-phenylbutan-1-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For spills, avoid dust generation and use inert absorbents (e.g., vermiculite). Store in a cool, dry, ventilated area away from incompatible substances like strong oxidizers .
Q. How can researchers verify the enantiomeric purity of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., HPLC with a Chiralpak® column) or polarimetry. Compare optical rotation values ([α]D) against literature standards. Validate purity via NMR spectroscopy by analyzing splitting patterns of stereosensitive protons (e.g., methine protons adjacent to the dimethylamino group) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A stereoselective approach involves the Grignard addition of phenylmagnesium bromide to a chiral epoxide precursor, followed by dimethylamine nucleophilic substitution. Alternatively, asymmetric catalysis (e.g., using BINOL-derived ligands) can achieve high enantiomeric excess (ee) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
- Methodological Answer : Conduct molecular docking studies (e.g., using AutoDock Vina) to compare binding affinities of (S)- and (R)-enantiomers to receptors like G protein-coupled receptors (GPCRs). Validate via in vitro assays (e.g., cAMP modulation in HEK293 cells transfected with target receptors) .
Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer : Perform comparative toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions. Analyze impurities via LC-MS to rule out confounding factors from byproducts. Cross-reference with SAR (structure-activity relationship) models .
Q. How can isotopic labeling of this compound elucidate its metabolic pathways?
- Methodological Answer : Synthesize deuterated analogs (e.g., replacing hydroxyl hydrogens with deuterium) and track metabolic fate using mass spectrometry (MS) in hepatocyte models. Compare fragmentation patterns to identify phase I/II metabolites .
Q. What computational methods predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to estimate logP, pKa, and solubility. Validate predictions experimentally via shake-flask assays for partition coefficients and potentiometric titration .
Key Data for Experimental Design
- Molecular Weight : 193.28 g/mol (calculated from C₁₂H₁₉NO)
- Chiral Center : C2 (S-configuration confirmed via X-ray crystallography in related compounds) .
- Safety Profile : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
